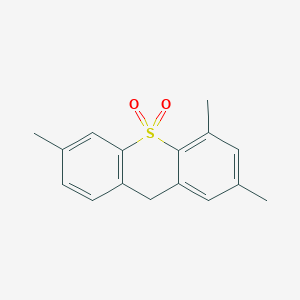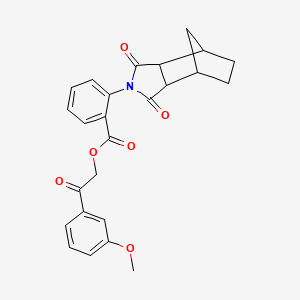
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione is a compound belonging to the thioxanthone family Thioxanthones are known for their unique photophysical properties and are widely used in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione typically involves the reaction of thioxanthone derivatives with methylating agents under controlled conditions. One common method involves the use of Friedel-Crafts alkylation, where thioxanthone is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thioxanthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioxanthene derivatives.
Substitution: Halogenated thioxanthene compounds.
Wissenschaftliche Forschungsanwendungen
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione involves its ability to absorb light and undergo intersystem crossing to a triplet state. This excited triplet state can then participate in various photochemical reactions, including energy transfer and electron transfer processes. The compound’s high triplet energy and long triplet lifetime make it an effective photoinitiator and photosensitizer .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thioxanthone: The parent compound of 2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione, known for its photophysical properties.
2,4-Diethyl-9H-thioxanthen-9-one: Another derivative with similar applications in photochemistry.
Uniqueness
2,4,6-trimethyl-9H-10??-thioxanthene-10,10-dione stands out due to its enhanced photophysical properties, such as higher fluorescence quantum yield and better solubility in organic solvents. These properties make it more efficient in applications like photopolymerization and photodynamic therapy compared to its analogs .
Eigenschaften
Molekularformel |
C16H16O2S |
|---|---|
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
2,4,6-trimethyl-9H-thioxanthene 10,10-dioxide |
InChI |
InChI=1S/C16H16O2S/c1-10-4-5-13-9-14-7-11(2)6-12(3)16(14)19(17,18)15(13)8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
IGCPTBVIRBVVSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(CC3=CC(=CC(=C3S2(=O)=O)C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide](/img/structure/B15152496.png)
![4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B15152505.png)
![6-({2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-5-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15152506.png)
![N-benzyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzenesulfonamide](/img/structure/B15152519.png)
![Dimethyl 5-[(biphenyl-4-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15152521.png)
![5-(Biphenyl-4-yl)-9-bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15152531.png)
![3-(azepan-1-ylcarbonyl)-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B15152540.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-methylphenyl)cyclohexanecarboxamide](/img/structure/B15152557.png)

![N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}acetamide](/img/structure/B15152564.png)
![I+/--[[1-(4-Methoxyphenyl)-1H-pyrrol-2-yl]methylene]benzeneacetonitrile](/img/structure/B15152572.png)
![N-cyclohexyl-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B15152577.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B15152582.png)
